5-[(3,5-Diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
5-[(3,5-Diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a diazinane ring
Properties
IUPAC Name |
5-[(3,5-diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16I2N2O4/c1-23-18(25)15(19(26)24(2)20(23)27)9-13-8-14(21)10-16(22)17(13)28-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYFYHAJBYALGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC(=C2)I)I)OCC3=CC=CC=C3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16I2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-Diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps:
Formation of the Phenylmethoxyphenyl Intermediate: This step involves the iodination of a phenylmethoxyphenyl compound using iodine and an oxidizing agent such as hydrogen peroxide.
Condensation Reaction: The iodinated intermediate is then subjected to a condensation reaction with 1,3-dimethyl-1,3-diazinane-2,4,6-trione under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxyphenyl moiety.
Reduction: Reduction reactions may target the iodine atoms, potentially leading to deiodination.
Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the phenylmethoxyphenyl moiety.
Reduction: Deiodinated derivatives are common products.
Substitution: Substituted derivatives where iodine atoms are replaced by nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3,5-Diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study iodine metabolism and its effects on biological systems. Its ability to undergo substitution reactions makes it a valuable tool for labeling and tracking biomolecules.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications in drug development. Its iodine content and diazinane ring may confer unique pharmacological properties, making it a candidate for further investigation as a therapeutic agent.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(3,5-Diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The iodine atoms may play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,5-Diiodo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 5-[(3,5-Diiodo-2-ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Uniqueness
Compared to similar compounds, 5-[(3,5-Diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to the presence of the phenylmethoxy group. This structural feature may influence its chemical reactivity and biological activity, making it distinct from other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
